molecular formula C13H8FNO4 B599307 2-Fluoro-5-(4-nitrophenyl)benzoic acid CAS No. 1352317-91-9

2-Fluoro-5-(4-nitrophenyl)benzoic acid

Cat. No. B599307
M. Wt: 261.208
InChI Key: AKNKDVHVOKJUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(4-nitrophenyl)benzoic acid (FNBPA) is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. FNBPA is an aromatic carboxylic acid that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of other compounds, such as dyes, pigments, and other compounds. FNBPA has been studied extensively for its various applications and is a valuable intermediate in the synthesis of various compounds.

Scientific Research Applications

Synthesis of Key Intermediates

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), was developed. This method addresses the challenges associated with the high cost and toxicity of previous approaches, offering a more practical solution for large-scale production (Qiu et al., 2009).

Degradation Studies

Research on the degradation processes of nitisinone (NTBC), a triketone herbicide turned medical treatment, employed LC-MS/MS to understand its stability under various conditions. This study identified stable degradation products, contributing to the knowledge base necessary for evaluating the safety and efficacy of NTBC in medical applications (Barchańska et al., 2019).

Advanced Oxidation Processes

A comprehensive review of acetaminophen degradation by advanced oxidation processes (AOPs) was conducted. This research summarized the state-of-the-art in AOPs, detailing the kinetics, mechanisms, by-products, and their biotoxicity, as well as proposing degradation pathways. Such studies are crucial for understanding how to effectively remove pharmaceutical contaminants from the environment (Qutob et al., 2022).

Nucleophilic Aromatic Substitution

A study on the nucleophilic aromatic substitution of the nitro-group provides valuable insights into the reactions involving nitro-substituted benzene derivatives. This research contributes to the broader understanding of chemical reactions that are foundational in organic synthesis and the modification of various pharmaceutical compounds (Pietra & Vitali, 1972).

properties

IUPAC Name

2-fluoro-5-(4-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNKDVHVOKJUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718371
Record name 4-Fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(4-nitrophenyl)benzoic acid

CAS RN

1352317-91-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352317-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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